Technical Monograph: [3-(1H-Pyrazol-1-yl)benzyl]amine Sulfate
Technical Monograph: [3-(1H-Pyrazol-1-yl)benzyl]amine Sulfate
Core Identity & Application Guide for Medicinal Chemistry
Executive Summary
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and GPCR modulators. Characterized by a "privileged" pyrazole scaffold linked to a primary amine via a benzyl spacer, it serves as a critical fragment for introducing polarity and hydrogen-bonding capabilities into hydrophobic drug cores. This guide details its physicochemical profile, validated synthetic routes, and quality control protocols.
Chemical Identity & Structural Analysis
This compound exists as a salt form, typically a hemisulfate or sulfate, which confers improved stability and solubility compared to the free base.
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | [3-(1H-Pyrazol-1-yl)phenyl]methanamine sulfate |
| Common Name | 3-(1H-Pyrazol-1-yl)benzylamine sulfate |
| CAS Number (Hemisulfate) | 1262769-59-4 |
| CAS Number (Free Base) | 503615-03-0 |
| Molecular Formula | C₁₀H₁₁N₃[1][2][3][4] · xH₂SO₄ (Typically x=0.5 for hemisulfate) |
| Molecular Weight | Free Base: 173.22 g/mol Hemisulfate: ~222.25 g/mol |
| SMILES | NCC1=CC=CC(N2C=CC=N2)=C1.OS(=O)(=O)O |
Structural Features
The molecule consists of three distinct pharmacophoric elements:
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The Pyrazole Ring: Acts as a weak hydrogen bond acceptor/donor, often mimicking the adenine ring in ATP-competitive kinase inhibitors.
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The Benzyl Linker: Provides a rigid spacer that orients the amine group, preventing steric clash with the protein backbone.
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The Primary Amine: A solubilizing group that can form salt bridges with aspartate or glutamate residues in the target binding pocket.
Physicochemical Properties
Note: Specific solid-state data depends on the exact stoichiometry (hemi- vs. mono-sulfate). The following represents the general sulfate salt class.
| Property | Description | Experimental/Predicted |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | High in Water (>20 mg/mL), DMSO; Low in DCM, Hexane | Polar salt character |
| Melting Point | >200°C (Decomposition likely) | High lattice energy of sulfate |
| Hygroscopicity | Moderate to High | Sulfate salts are prone to moisture uptake; store with desiccant. |
| pKa (Amine) | ~9.2 - 9.5 | Typical for benzylamines |
| pKa (Pyrazole) | ~2.5 (Conjugate acid) | Very weak base; remains neutral at physiological pH |
Synthesis & Manufacturing
The industrial synthesis prioritizes the avoidance of genotoxic hydrazine intermediates in the final steps. The most robust route involves a metal-catalyzed C-N coupling followed by nitrile reduction.
Synthetic Pathway Visualization
Caption: Figure 1. Convergent synthesis route utilizing Ullmann coupling and catalytic hydrogenation.
Detailed Protocol (Scale: 10g Batch)
Step 1: C-N Coupling (Ullmann Type)
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Charge: 3-Bromobenzonitrile (1.0 eq), 1H-Pyrazole (1.2 eq), Potassium Carbonate (2.0 eq), and Copper(I) Iodide (0.05 eq) into a reactor.
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Solvent: Add DMSO (5 vol).
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Reaction: Heat to 110°C under N₂ for 12-16 hours. Monitor by HPLC for disappearance of bromide.
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Workup: Cool to RT, dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[5]
-
Purification: Recrystallize from Ethanol/Heptane to remove unreacted pyrazole.
Step 2: Nitrile Reduction
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Charge: Nitrile intermediate (1.0 eq) and Raney Nickel (active slurry, 10 wt%) into a hydrogenation vessel.
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Solvent: Methanolic Ammonia (7N NH₃ in MeOH). Ammonia suppresses secondary amine formation.
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Reaction: Pressurize with H₂ (50 psi) at 40°C for 6 hours.
-
Filtration: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate to obtain the crude free base oil.
Step 3: Salt Formation
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Dissolution: Dissolve crude amine in Ethanol (10 vol).
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Acidification: Add H₂SO₄ (0.5 eq for hemisulfate) dropwise at 0-5°C.
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Crystallization: Stir at 0°C for 2 hours. Filter the white precipitate.
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Drying: Vacuum dry at 45°C to constant weight.
Analytical Specifications & Quality Control
To ensure suitability for biological assays, the compound must meet strict purity criteria, particularly regarding metal content (from synthesis) and counter-ion stoichiometry.
QC Workflow
Caption: Figure 2. Standard Quality Control (QC) workflow for salt validation.
Key Analytical Parameters
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, 0.1% TFA water/ACN) | ≥ 98.0% area |
| Identity | ¹H-NMR (DMSO-d₆) | Pyrazole signals: δ ~6.5 (t), 7.7 (d), 8.5 (d) ppm Benzyl CH₂: δ ~4.1 ppm (s) |
| Sulfate Content | Ion Chromatography or BaCl₂ Titration | 21.0% - 24.0% (Consistent with Hemisulfate) |
| Residual Solvents | GC-Headspace | EtOH < 5000 ppm, DMSO < 5000 ppm |
Handling, Safety, and Storage
Signal Word: WARNING
Hazard Identification (GHS)
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.[6]
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H335: May cause respiratory irritation.[6]
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Note: Unlike the corrosive free base benzylamine, the sulfate salt is generally less aggressive but should still be treated as an irritant.
Storage Protocols
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Temperature: Store at 2-8°C (Refrigerate).
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Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a tightly sealed container.
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Shelf Life: 24 months if stored properly. Retest purity annually.
Applications in Medicinal Chemistry
This compound is a versatile "linker-head" fragment.
Fragment-Based Drug Design (FBDD)
The [3-(1H-Pyrazol-1-yl)benzyl]amine scaffold is frequently used to target the ATP-binding pocket of kinases.
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Mechanism: The pyrazole nitrogen (N2) can accept a hydrogen bond from the hinge region of the kinase.
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Vector: The benzylamine tail extends into the ribose-binding pocket or solvent-front region, allowing for further functionalization (e.g., amide coupling) to improve selectivity.
Pharmacophore Map
Caption: Figure 3. Pharmacophoric elements of the scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1508616, 1-benzyl-1H-pyrazol-3-amine (Analogous Structure). Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of Amines by Reduction of Nitriles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. turkjps.org [turkjps.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]
